1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene

Catalog No.
S13061459
CAS No.
583026-97-5
M.F
C18H22O3
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene

CAS Number

583026-97-5

Product Name

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene

IUPAC Name

1,2-dimethoxy-4-phenylmethoxy-5-propylbenzene

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C18H22O3/c1-4-8-15-11-17(19-2)18(20-3)12-16(15)21-13-14-9-6-5-7-10-14/h5-7,9-12H,4,8,13H2,1-3H3

InChI Key

FUZPSORMISWKQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a benzyloxy group and two methoxy groups at the 4 and 5 positions, along with a propyl group at the 2 position. Its molecular formula is C16H22O3C_{16}H_{22}O_3, and it has a molecular weight of approximately 278.35 g/mol. The presence of both methoxy and benzyloxy groups contributes to its chemical reactivity and potential biological activities.

Typical of aromatic compounds, such as:

  • Substitution Reactions: The benzyloxy group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.
  • Oxidation: The propyl side chain may be oxidized to form alcohols or ketones.
  • Reduction: Reduction reactions can convert carbonyl groups (if present) to alcohols.

These reactions are influenced by the electron-donating properties of the methoxy groups, which stabilize the aromatic system and facilitate electrophilic substitutions.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antioxidant Activity: Compounds containing methoxy groups are often studied for their ability to scavenge free radicals and exhibit protective effects against oxidative stress.
  • Neuroprotective Effects: Some derivatives have shown potential in protecting against neurodegenerative diseases by inhibiting enzymes related to neurotransmitter breakdown, such as acetylcholinesterase.
  • Antimicrobial Properties: Related compounds have been evaluated for their effectiveness against various bacterial strains.

The specific biological activity of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene requires further investigation to establish its pharmacological profile.

Several synthetic routes can be employed to produce 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene:

  • Direct Alkylation: The compound can be synthesized via alkylation of a suitable dimethoxybenzene precursor using benzyl bromide and a propyl halide in the presence of a base.
  • Reflux Method: A mixture of 4,5-dimethoxy-2-propylphenol and benzyl chloride can be refluxed in an organic solvent with a base like potassium carbonate to facilitate the formation of the benzyloxy group.
  • Multi-step Synthesis: Starting from commercially available compounds such as 4-methoxybenzaldehyde, one can perform a series of reactions including reduction, alkylation, and ether formation to yield the target compound.

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene may find applications in:

  • Pharmaceuticals: As a potential lead compound for developing drugs targeting oxidative stress-related diseases or neurodegenerative disorders.
  • Agricultural Chemicals: Due to possible antimicrobial properties, it could be explored as a natural pesticide or fungicide.
  • Flavoring Agents: The aromatic nature may allow its use in food flavoring or fragrance formulations.

Interaction studies are crucial for understanding how 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene interacts with biological systems. Investigations may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Tests: Assessing how quickly the compound is metabolized in biological systems.
  • Synergistic Effects: Studying potential synergistic effects when combined with other therapeutic agents.

1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene shares structural similarities with several compounds that may exhibit comparable properties. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
2,4-Dimethoxy-1-propylbenzeneC11H16O2C_{11}H_{16}O_2Contains two methoxy groups
1-(Benzyloxy)-3-methoxybenzeneC10H12O3C_{10}H_{12}O_3Similar benzyloxy structure
4-Methoxy-2-propylphenolC11H16O2C_{11}H_{16}O_2Hydroxyl group instead of benzyloxy
Benzene, 1,2-dimethoxy-4-(1-propenyl)C11H14O2C_{11}H_{14}O_2Propenyl group adds unsaturation

Uniqueness

The uniqueness of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene lies in its specific combination of functional groups (benzyloxy and dimethoxy) along with its propyl side chain. This structural configuration may confer distinct chemical reactivity and biological activity compared to other similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

286.15689456 g/mol

Monoisotopic Mass

286.15689456 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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